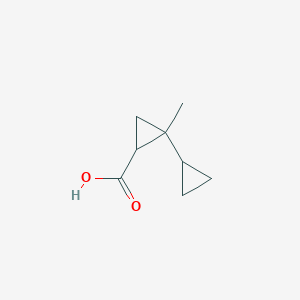

1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Methyl-1,1’-BI(cyclopropyl)-2-carbonsäure beinhaltet typischerweise die Cyclopropanierung geeigneter Vorläufer. Eine gängige Methode ist die Reaktion von 1-Methylcyclopropylketon mit Diazomethan unter sauren Bedingungen, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Lösungsmittels wie Dichlormethan und eines Katalysators wie Kupfer(I)-chlorid, um den Cyclopropanierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 1-Methyl-1,1’-BI(cyclopropyl)-2-carbonsäure großtechnische Cyclopropanierungsreaktionen unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsparameter, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt. Die Verwendung von automatisierten Systemen und fortschrittlichen Analyseverfahren gewährleistet eine gleichbleibende Qualität und Effizienz im Produktionsprozess.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-Methyl-1,1’-BI(cyclopropyl)-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Carbonsäuregruppe in einen Alkohol umwandeln.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässriger Lösung, Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Säurechloride oder Anhydride in Gegenwart einer Base wie Pyridin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Estern, Amiden oder anderen substituierten Derivaten.

Eigenschaften

Molekularformel |

C8H12O2 |

|---|---|

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

2-cyclopropyl-2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O2/c1-8(5-2-3-5)4-6(8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |

InChI-Schlüssel |

UEHLZRCCIWVHBH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1C(=O)O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropyl ketone with diazomethane under acidic conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .

Industrial Production Methods

In industrial settings, the production of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-1,1’-BI(cyclopropyl)-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken, indem sie Enzyme oder Rezeptoren hemmt, die an kritischen biologischen Prozessen beteiligt sind. Beispielsweise kann sie an aktive Stellen von Enzymen binden, deren Aktivität blockieren und zu nachgeschalteten Effekten auf Zellfunktionen führen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Methylcyclohexen: Eine strukturell ähnliche Verbindung mit einem Cyclohexenring anstelle von Cyclopropylbzw. Cyclopropanringen.

1-Methylcyclobuten: Eine weitere verwandte Verbindung mit einem Cyclobutenring.

N-[1’-Methyl-1,1’-bi(cyclopropyl)-1-yl]-2-(1H-tetrazol-1-yl)acetamid: Ein Derivat mit zusätzlichen funktionellen Gruppen .

Einzigartigkeit

1-Methyl-1,1’-BI(cyclopropyl)-2-carbonsäure ist einzigartig aufgrund seiner beiden Cyclopropylbzw. Cyclopropanringe, die ihr einzigartige chemische und physikalische Eigenschaften verleihen.

Biologische Aktivität

1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid is a compound that belongs to the class of cyclopropane carboxylic acids, which are known for their unique structural properties and biological activities. This article reviews the biological activities associated with this compound, highlighting its anti-inflammatory, antimicrobial, and potential anticancer properties based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring that contributes to its unique steric and electronic properties. Cyclopropane derivatives often exhibit significant biological activity due to their ability to interact with various biological targets.

Anti-Inflammatory Activity

Recent studies have shown that cyclopropane fatty acids (CFAs), including this compound, exhibit anti-inflammatory effects. The anti-inflammatory potential was evaluated by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results indicated that compounds with similar structures demonstrated dose-dependent inhibition of NO production, suggesting a significant anti-inflammatory effect. For instance, in a study involving various analogs of cyclopropane carboxylic acids, some exhibited weak inhibitory activity against NO production but showed promising trends in dose-response relationships .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| (−)-Majusculoic acid | 25 | Weak inhibitor |

| Methyl majusculoate | 30 | Weak inhibitor |

Antimicrobial Activity

Cyclopropane derivatives have been noted for their antimicrobial properties. In particular, the presence of the cyclopropane moiety enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Although specific data on this compound is limited, related compounds have demonstrated significant antimicrobial efficacy against various pathogens .

Anticancer Properties

The anticancer potential of cyclopropane carboxylic acids has also been investigated. Some studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage response pathways. For instance, derivatives of cyclopropane have shown enhanced cytotoxicity against non-small-cell lung cancer (NSCLC) cells in vitro and in vivo models . The ability to generate reactive oxygen species (ROS) appears crucial for their mechanism of action.

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

- Study on Anti-inflammatory Effects : A study evaluated the effect of various cyclopropane derivatives on NO production in macrophages. Results indicated that while some compounds exhibited weak inhibition, they were effective at higher concentrations .

- Antimicrobial Efficacy : Research involving phenylcyclopropane carboxamide compounds demonstrated a range of pharmacological activities including significant antimicrobial effects against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemistry of 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid?

- Methodological Answer :

- 1H and 13C NMR : Analyze coupling constants (e.g., cyclopropane ring protons typically exhibit J values of 4–10 Hz) and Nuclear Overhauser Effect (NOE) to infer spatial arrangements.

- X-ray Crystallography : Resolve absolute stereochemistry, particularly for crystallizable derivatives.

- Circular Dichroism (CD) : Optional for chiral analysis in solution.

- Reference: Structural data and InChI identifiers from PubChem support these methods .

Q. What are effective purification techniques for this compound?

- Methodological Answer :

- Recrystallization : Use acidic aqueous conditions (pH ~1 with HCl) to precipitate impurities while retaining solubility of the carboxylic acid .

- Column Chromatography : Employ silica gel with a gradient elution (e.g., hexane/ethyl acetate + 1% acetic acid) to separate diastereomers or byproducts.

- HPLC : For high-purity requirements, use reverse-phase C18 columns with methanol/water mobile phases.

Q. How does the cyclopropyl ring strain influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Ring Strain Effects : The 60° bond angles in cyclopropane increase orbital s-character, enhancing electrophilicity. Monitor reaction rates under varying temperatures (e.g., 25°C vs. 60°C) to quantify activation barriers.

- Steric Hindrance : Use bulky nucleophiles (e.g., tert-butoxide) to test accessibility of the carboxylic acid group.

- Reference: Cyclopropyl groups in amino acids are known to impose conformational constraints, affecting reactivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the carboxylic acid moiety’s hydrogen-bonding potential.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding affinity.

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) of substituents on the cyclopropane ring with bioactivity data.

Q. What strategies resolve contradictions in reported biological activities across in vitro models?

- Methodological Answer :

- Cell Line Validation : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) to assess model-specific effects.

- Metabolic Stability Assays : Use liver microsomes to quantify degradation rates, which may explain variability in IC50 values.

- Epimerization Checks : Monitor stereochemical integrity under assay conditions (pH, temperature) via chiral HPLC .

Q. How can synthetic routes be optimized for enantioselective production of this compound?

- Methodological Answer :

- Chiral Catalysts : Screen Ru- or Rh-based catalysts for asymmetric hydrogenation of precursor alkenes.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic esters selectively.

- Continuous Flow Systems : Improve yield and enantiomeric excess (ee) by controlling residence time and temperature gradients .

Q. What are the challenges in incorporating this compound into peptide backbones for conformational studies?

- Methodological Answer :

- Solid-Phase Synthesis : Use Fmoc-protected derivatives and coupling agents (e.g., HATU) to minimize racemization.

- Circular Dichroism (CD) : Confirm α-helix or β-sheet stabilization induced by cyclopropane’s rigidity.

- Proteolytic Stability : Compare degradation rates of cyclopropane-containing peptides vs. natural analogs in serum .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Repeat DSC (Differential Scanning Calorimetry) with rigorously dried samples to exclude solvent effects.

- Isotope-Labeled Standards : Use 13C-labeled analogs to confirm NMR peak assignments.

- Reference: PubChem’s deposited data provides benchmark spectral profiles for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.